Accelerated Stability Under Heat and Humidity: Ketorolac Calcium vs. Ketorolac Tromethamine in Powder Blends
In a direct head‑to‑head stability study, ketorolac calcium powder blend exhibited only 0.2% drug loss after 3 months of storage at 50 °C and 75% relative humidity (RH), compared to 10.2% drug loss for the ketorolac tromethamine powder blend under identical conditions [1]. This represents an approximately 50‑fold lower degradation rate for the calcium salt form.
| Evidence Dimension | Percent drug loss in powder blend after 3 months at 50 °C / 75% RH |
|---|---|
| Target Compound Data | 0.2% drug loss (ketorolac calcium salt powder blend) |
| Comparator Or Baseline | 10.2% drug loss (ketorolac tromethamine salt powder blend) |
| Quantified Difference | 50‑fold lower degradation (0.2% vs. 10.2%) |
| Conditions | Powder blend stored at 50 °C / 75% relative humidity for 3 months; drug loss quantified by HPLC |
Why This Matters
For procurement decisions in dry powder formulation research, the calcium salt provides a robust stability margin that can eliminate the need for antioxidant excipients or specialized packaging, reducing formulation complexity and development risk.
- [1] Brandl M, Magill A, Rudraraju V, Gordon MS. Approaches for improving the stability of ketorolac in powder blends. J Pharm Sci. 1995;84(10):1151-1153. View Source
